molecular formula C14H19NO4 B585214 (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C CAS No. 1346617-27-3

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C

Cat. No. B585214
CAS RN: 1346617-27-3
M. Wt: 266.301
InChI Key: FJOHNAWIKHXDST-UHDONOJMSA-N
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Description

Used in the preparation of Amrubicin, an anthracycline antibiotic.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Antitumor Agents

    This compound is used as a key intermediate in the synthesis of antitumor agents like amrubicin (You Qidong, 2009).

  • Formation of Naphthalene Derivatives

    It is involved in the synthesis of various naphthalene derivatives, demonstrating its utility in creating complex molecular structures (S. Göksu et al., 2003).

  • Molecular Geometry Studies

    The compound has been studied for its molecular geometry, which is crucial for understanding its chemical reactivity and bonding characteristics (A. Blackburn & R. E. Gerkin, 1997).

Applications in Polymer Science

  • Polymer Synthesis: It is used in the synthesis of poly(naphthalenecarboxamide)s, indicating its role in developing new materials with potential applications in various industries (K. Mikami et al., 2011).

Cytotoxic Activity and Pharmaceutical Research

  • Cytotoxic Activity: The compound is involved in the synthesis of acronycine analogues, which have shown cytotoxic activities against certain cancer cells, highlighting its potential in cancer research (J. Bongui et al., 2005).

properties

IUPAC Name

methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOHNAWIKHXDST-UHDONOJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CC[C@@](CC2=C(C=C1)OC)([13C](=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
Reactant of Route 3
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
Reactant of Route 4
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
Reactant of Route 5
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
Reactant of Route 6
Reactant of Route 6
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C

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